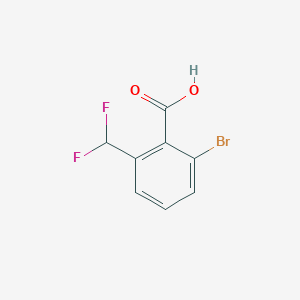

2-Bromo-6-(difluoromethyl)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-Bromo-6-(difluoromethyl)benzoic acid” is a chemical compound with the molecular formula C8H5BrF2O2. It is a solid powder substance .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C8H5BrF2O2/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3,7H,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure.Wissenschaftliche Forschungsanwendungen

Clinical Trial of Alkylating Agent

One study discusses an alkylating agent, P‐(2,3‐di (2‐bromoethylthio)‐n‐propyloxy) benzoic acid (CB 1850), designed for intra‐arterial chemotherapy. This agent, with a short half-life of 4.8 seconds, demonstrated antitumor activity in patients with malignancies, offering comparable results to other cytotoxic agents used for intra-arterial infusion. Notably, it alleviated pain where other agents failed, without toxicity to bone marrow and intestines (MEYZA & CORB, 1971).

Occupational Health Hazards

Research on occupational health hazards revealed that exposure to solvents containing 2-bromopropane resulted in reproductive and hematopoietic hazards among Korean electronic workers. This study highlighted significant health risks, including secondary amenorrhea and pancytopenia, underlining the toxicological implications of exposure to brominated compounds in industrial settings (Kim et al., 1996).

Environmental Contaminants

An investigation into the presence of brominated flame retardants and perfluorinated chemicals in the Belgian population assessed exposure through blood and milk samples. This study contributes to understanding the environmental distribution and potential health impacts of persistent organic pollutants, including those related to brominated compounds (Roosens et al., 2010).

Detoxification Study

A metabolomics study focused on the detoxification of benzoic acid through glycine conjugation explored metabolic perturbations following xenobiotic intervention. This research provided insights into inter-individual variation in detoxification processes and highlighted the physiological significance of glycine conjugation in human health (Irwin et al., 2016).

Safety and Hazards

The safety data sheet for a similar compound, “2-Bromo-4-(trifluoromethyl)benzoic acid”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, mist, gas, or vapors, and to use personal protective equipment when handling the compound .

Wirkmechanismus

Mode of Action

It’s worth noting that brominated benzoic acid derivatives are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the bromine atom on the benzoic acid derivative is replaced by another group in a palladium-catalyzed process . This can result in the formation of new carbon-carbon bonds, enabling the synthesis of a wide variety of organic compounds .

Eigenschaften

IUPAC Name |

2-bromo-6-(difluoromethyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF2O2/c9-5-3-1-2-4(7(10)11)6(5)8(12)13/h1-3,7H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUALWBPURKOJKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C(=O)O)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-[5-(4-methoxybenzoyl)thiophen-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile](/img/structure/B2853216.png)

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2853221.png)

![2-(2-(Diethylamino)ethyl)-1-(3,4-dimethoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2853232.png)